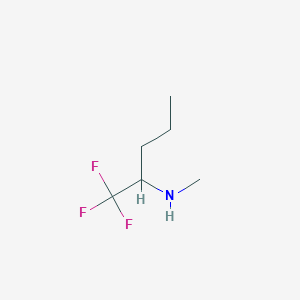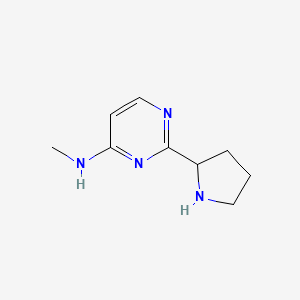
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound with the molecular formula C10H18F3N and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclohexylamine with a trifluoromethyl-containing reagent under controlled conditions. One common method includes the use of trifluoroacetaldehyde and methylamine in the presence of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce simpler amines .
Applications De Recherche Scientifique
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-3-cyclohexylpropan-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine: Similar structure but without the methylamine group, affecting its reactivity and applications.
Uniqueness
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both the trifluoromethyl and cyclohexyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
| 1368001-93-7 | |
Formule moléculaire |
C10H18F3N |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3 |
Clé InChI |
GUUMMANGLVIMRD-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1CCCCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


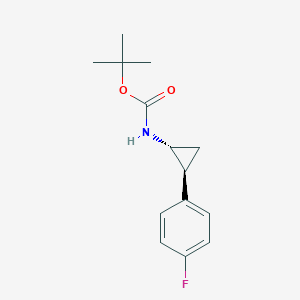
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
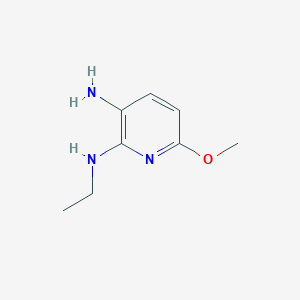
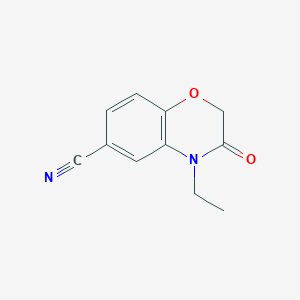
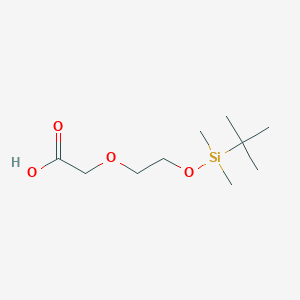



![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
